![molecular formula C33H29N3O2 B4300472 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4300472.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole
Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole, also known as DTPI, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has also been found to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of inflammatory diseases and viral infections.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but studies have shown that it acts by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has also been found to inhibit the production of inflammatory cytokines and to block the replication of certain viruses.
Biochemical and Physiological Effects
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has been found to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and block the replication of certain viruses. 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and high yields. 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole is also stable under a wide range of conditions, making it easy to handle and store. However, 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole. One area of research is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is to explore its potential as an antiviral agent for the treatment of viral infections. Further studies are also needed to fully understand the mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole and to optimize its synthesis and formulation for use in clinical trials.
Conclusion
In conclusion, 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole, or 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole exhibits potent anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the treatment of cancer, inflammatory diseases, and viral infections. Further studies are needed to fully understand the mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole and to optimize its synthesis and formulation for use in clinical trials.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenylimidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O2/c1-37-29-19-18-24(22-30(29)38-2)20-21-35-28(25-12-6-3-7-13-25)23-36-32(27-16-10-5-11-17-27)31(34-33(35)36)26-14-8-4-9-15-26/h3-19,22-23H,20-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENDBTWTCJGTIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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